3-Chloro-L-alanine

Übersicht

Beschreibung

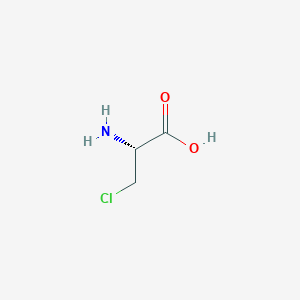

3-Chloro-L-alanine (CAS: 2731-73-9) is a halogenated derivative of L-alanine, with the molecular formula C₃H₆ClNO₂ and a molecular weight of 123.54 g/mol . It is characterized by a chlorine atom substituted at the β-carbon position. This compound serves as a critical substrate in enzymatic studies, particularly in β-elimination reactions catalyzed by pyridoxal phosphate (PLP)-dependent enzymes such as tryptophan synthase and tyrosine phenol-lyase . Additionally, it is a precursor in the synthesis of L-selenocystine, a selenium-containing amino acid . Its inhibitory effects on enzymes like threonine deaminase and alanine racemase highlight its role as a biochemical tool .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-Chloro-L-alanine can be synthesized through the chlorination of L-serine. One method involves adding L-serine to a solvent, cooling the mixture, and then adding thionyl chloride dropwise. The reaction is then heated, followed by cooling, crystallization, centrifugation, and drying to obtain L-serine methyl ester hydrochloride. This intermediate is then further reacted with thionyl chloride to produce this compound .

Industrial Production Methods: The industrial production of this compound often involves similar methods but optimized for higher yields and purity. The process includes segmented temperature control, multiple extractions, and the use of activated carbon to improve product purity .

Analyse Chemischer Reaktionen

Enzymatic Hydrolysis & β-Elimination

3Cl-L-Ala undergoes hydrolysis via 3-chloroalanine dehydrochlorinase (EC 4.5.1.2), producing pyruvate, ammonia, and hydrochloric acid :This reaction is exploited in bacterial systems (e.g., Pseudomonas) for pyruvate synthesis .

Key parameters for enzymatic hydrolysis

| Enzyme Source | pH Optimum | Temperature | Reaction Rate (μmol/min/mg) | Reference |

|---|---|---|---|---|

| Pseudomonas putida | 7.5 | 37°C | 12.4 | |

| Wheat germ | 8.0 | 30°C | 8.9 |

Nucleophilic Substitution

The β-chlorine atom is susceptible to nucleophilic displacement, enabling synthesis of sulfur- and nitrogen-containing amino acids :

Enzyme Inhibition Mechanisms

3Cl-L-Ala acts as a mechanism-based inhibitor for several enzymes:

Pharmaceutical Intermediates

Used in synthesizing:

- L-DOPA via tyrosine phenol lyase-catalyzed β-replacement

- Antibacterial agents targeting peptidoglycan synthesis

Reaction with Thionyl Chloride

Industrial synthesis involves reacting L-serine with thionyl chloride (SOCl₂) in methanol, yielding 3Cl-L-Ala methyl ester hydrochloride :Optimized Conditions (from patent CN110590587A ):

- Step 1 : Methanol solvent, 38°C, 48 hrs. Yield : 97.6%

- Step 2 : Dichloroethane solvent, segmented heating (28–58°C). Final Yield : 96.3%

Thermal Degradation

At elevated temperatures (>150°C), 3Cl-L-Ala undergoes decomposition via:

- Dehydrochlorination to form dehydroalanine

- Decarboxylation yielding β-chloroethylamine

Wissenschaftliche Forschungsanwendungen

Antibacterial Applications

One of the prominent applications of 3-chloro-L-alanine is its role as an antibacterial agent. Research has shown that this compound inhibits peptidoglycan synthesis, which is crucial for bacterial cell wall formation. Specifically, studies have demonstrated that certain bacteria responsible for oral malodor, such as Fusobacterium nucleatum and Porphyromonas gingivalis, exhibit resistance to this compound, while others like Streptococcus mutans and Escherichia coli are sensitive to it at concentrations of 1 mM . This selective antibacterial activity suggests potential applications in targeting specific bacterial populations without affecting others.

Synthesis of Other Amino Acids

This compound is utilized in the synthesis of various amino acids through substitution reactions. For example, it can be used to generate L-cysteine by replacing the chloride ion with a thiol group. This reaction highlights its utility in producing naturally occurring amino acids from synthetic precursors . The ability to derive other amino acids from this compound makes it a valuable compound in biochemical research and pharmaceutical development.

Enzyme Inhibition Studies

The compound has been identified as an inhibitor of specific enzymes, including serine C-palmitoyltransferase (EC 2.3.1.50) . This inhibition can be leveraged to study metabolic pathways involving serine and palmitate metabolism, providing insights into cellular processes and potential therapeutic targets for metabolic disorders.

Research on Resistance Mechanisms

Studies have focused on the mechanisms by which certain bacterial strains develop resistance to this compound. For instance, a strain of Bacillus sphaericus was isolated that showed resistance due to enzymatic activity related to the compound's degradation . Understanding these resistance mechanisms can inform the development of more effective antibacterial agents and strategies for overcoming bacterial resistance.

Biochemical Research

In biochemical studies, this compound serves as a substrate for various enzymatic reactions, aiding researchers in elucidating metabolic pathways. Its incorporation into studies on alanine metabolism has revealed important roles in biofilm formation and microbial physiology . These findings underscore its significance as a research tool in microbiology and biochemistry.

Case Studies and Research Findings

Wirkmechanismus

3-Chloro-L-alanine exerts its effects primarily through enzyme inhibition. It inhibits enzymes like alanine aminotransferase by binding to their active sites, thereby preventing the conversion of substrates into products . This inhibition can lead to reduced amino acid and glucose metabolism in cells .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Related Compounds

Structural Isomers and Stereoisomers

3-Chloro-L-alanine has several structural analogs, differing in chlorine substitution position or stereochemistry (Table 1):

Table 1: Structural and Stereochemical Variants of Chlorinated Alanines

Key Structural Insights :

- The β-chloro substitution in this compound enables distinct interactions with PLP-dependent enzymes compared to α-substituted analogs like 2-Chloro-L-alanine. For example, the β-chloro group facilitates elimination reactions (e.g., HCl release) in tryptophan synthase .

- Stereochemistry (L vs. D forms) significantly impacts enzyme binding. Wild-type tryptophan synthase shows negligible activity with 3-Chloro-D-alanine, emphasizing the enzyme's stereospecificity .

Reactivity in Enzymatic Reactions

β-Elimination Reactions

This compound is a preferred substrate for β-elimination in PLP-dependent enzymes. Comparative studies with other substrates reveal:

- L-Serine vs. This compound: L-serine undergoes β-elimination to form pyruvate, but this compound produces 2-aminocrylate (2AA), a reactive intermediate that inactivates enzymes like alanine racemase . The chloride leaving group in this compound enhances elimination efficiency compared to L-serine .

- S-Methyl-L-cysteine: While S-methyl-L-cysteine is a β-elimination substrate for tyrosine phenol-lyase (TPL), this compound exhibits higher activity (~80% of wild-type TPL activity) due to favorable halogen interactions in the active site .

Inhibition Profiles

- Alanine Racemase : this compound irreversibly inhibits alanine racemase via covalent modification by 2AA, whereas 2-Chloro-L-alanine shows weaker inhibition due to its α-substitution .

- Threonine Deaminase: The β-chloro group selectively inhibits this enzyme, unlike non-halogenated analogs like L-alanine .

Research Findings and Mechanistic Insights

- Enzyme Inactivation : this compound-derived 2AA damages PLP-dependent enzymes by forming stable adducts with active-site residues. This mechanism is exploited to study enzyme dynamics and inhibition .

- pH-Dependent Reactivity : The equilibrium between elimination and transamination pathways for this compound is pH-sensitive, with optimal elimination occurring at neutral pH .

- Mutant Enzyme Studies : TPL mutants (e.g., R100T/V283R) show reduced activity toward this compound, highlighting the role of specific residues in substrate recognition .

Biologische Aktivität

3-Chloro-L-alanine (3CLA) is an amino acid derivative that has garnered attention due to its biological activities, particularly its antibacterial properties and potential applications in biochemical research. This article delves into the compound's biological activity, highlighting its mechanisms of action, effects on various organisms, and relevant case studies.

- Molecular Formula : CHClNO

- Molecular Weight : 159.55 g/mol

- Density : 1.401 g/cm³

- Melting Point : 205 °C (decomposes)

- Boiling Point : 243.6 °C at 760 mmHg

This compound functions primarily as an inhibitor of peptidoglycan synthesis , a critical component of bacterial cell walls. This inhibition leads to bacterial cell lysis and death, making it a potential candidate for antibiotic development.

Inhibition of Bacterial Growth

Research indicates that both D- and L-isomers of beta-chloroalanine inhibit the growth of various bacteria including Streptococcus pyogenes and Escherichia coli. Notably, the inhibition by beta-chloro-L-alanine is not counteracted by D-alanine, suggesting a unique mechanism targeting specific bacterial pathways .

Antibacterial Activity

-

Inhibition Studies :

- A study demonstrated that 3-chloro-DL-alanine (3CA) effectively inhibits peptidoglycan synthesis in Fusobacterium nucleatum and Porphyromonas gingivalis, which are associated with oral malodor. Resistance mechanisms were identified, including the isolation of a gene encoding an enzyme that confers resistance by degrading 3CA .

- Comparative Sensitivity :

Biochemical Pathway Involvement

This compound has been implicated in metabolic pathways involving alanine racemase, an enzyme critical for amino acid interconversion. The presence of 3CLA can lead to significant inhibition (90-95%) of this enzyme in bacterial extracts, disrupting normal metabolic processes .

Data Table: Biological Activity Summary

| Biological Activity | Organism | Effect | Concentration (mM) |

|---|---|---|---|

| Inhibition of growth | Streptococcus pyogenes | Growth inhibition | 1 |

| Inhibition of peptidoglycan | Fusobacterium nucleatum | Resistant at high concentrations | 1 |

| Enzyme inhibition | E. coli | Inhibition of alanine racemase | High |

Applications in Research

The antibacterial properties of this compound have led to its exploration as a potential therapeutic agent against resistant bacterial strains. Its ability to selectively inhibit bacterial growth while sparing human cells makes it an attractive candidate for further development.

Synthesis and Derivatives

The synthesis of this compound involves the chlorination of L-alanine or L-serine, leading to various derivatives that may exhibit enhanced biological activity or reduced toxicity . Ongoing research aims to optimize these synthetic pathways for better yield and efficacy.

Q & A

Basic Research Questions

Q. What are the primary biochemical applications of 3-Chloro-L-alanine in enzyme studies?

- Answer : this compound (3-Cl-L-Ala) is a mechanism-based inhibitor of alanine aminotransferase (ALAT), a pyridoxal-5′-phosphate (PLP)-dependent enzyme. It covalently modifies the active site of ALAT, enabling researchers to study enzyme kinetics and substrate specificity. Key applications include:

- Enzyme Inhibition Assays : Use spectrophotometric methods (e.g., monitoring NADH oxidation at 340 nm) to quantify ALAT activity in the presence of 3-Cl-L-Ala .

- Cancer Metabolism Studies : 3-Cl-L-Ala suppresses L-alanine production and glucose uptake in Lewis lung carcinoma (LLC1) cells, providing insights into tumor metabolism .

- Reagent Table :

| Reaction Type | Reagents/Conditions | Major Products |

|---|---|---|

| Nucleophilic Substitution | NaOH, NH₃, thiols (aqueous/alcoholic) | β-hydroxy/amino/thio-L-alanine derivatives |

| Oxidation | KMnO₄, H₂O₂ (acidic/neutral) | β-oxo-L-alanine |

Q. What safety precautions are critical when handling this compound?

- Answer : 3-Cl-L-Ala requires stringent handling due to acute toxicity (oral/inhalation), skin/eye irritation, and respiratory hazards. Recommended protocols:

- PPE : Chemical-impermeable gloves, goggles, and lab coats.

- Ventilation : Use fume hoods to avoid aerosol exposure.

- First Aid : Immediate rinsing of eyes/skin with water for 15+ minutes; seek medical attention for ingestion .

Q. How is this compound utilized in synthesizing seleno-amino acids like L-selenocystine?

- Answer : 3-Cl-L-Ala acts as a precursor in selenocysteine synthesis. A validated method involves:

- Step 1 : React 3-Cl-L-Ala with disodium diselenide (Na₂Se₂) under alkaline conditions (pH 10–12).

- Step 2 : Acidify the product with 1N HCl, followed by neutralization (6N NaOH) to crystallize L-selenocystine .

- Key Parameters : Optimal selenation efficiency requires strict control of pH and stoichiometric ratios to avoid side reactions .

Advanced Research Questions

Q. How does this compound participate in enzymatic C–S bond formation with thioglycolate?

- Answer : The enzyme S-carboxymethylcysteine synthase (EC 4.5.1.5) catalyzes the reaction:

- Mechanism : PLP facilitates β-elimination of chloride, forming a reactive dehydroalanine intermediate. Thioglycolate then performs nucleophilic attack at the β-carbon .

- Kinetic Analysis : Pre-steady-state stopped-flow experiments reveal biphasic kinetics, suggesting rate-limiting conformational changes post-substrate binding .

Q. What methodologies enable the synthesis of dehydroalanine-containing peptides from this compound derivatives?

- Answer : Dehydroalanine (ΔAla) residues are generated via:

- Chlorination : Treat serine-containing peptides with PCl₅ in CHCl₃ to form 3-Cl-L-Ala derivatives.

- Base Elimination : Use mild bases (e.g., Et₃N) to induce β-elimination, forming ΔAla.

- Example : N-protected tripeptides (e.g., Z-Phe-ΔAla-Gly) are synthesized for studying non-ribosomal peptide biosynthesis .

Q. How can microbial resistance to this compound be leveraged for L-cysteine production?

- Answer : 3-Cl-L-Ala-resistant Bacillus sphaericus strains expressing O-acetylserine sulfhydrylase (OASS) bypass toxicity:

Q. How should researchers resolve contradictions in kinetic data for this compound-dependent reactions?

Eigenschaften

IUPAC Name |

(2R)-2-amino-3-chloropropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6ClNO2/c4-1-2(5)3(6)7/h2H,1,5H2,(H,6,7)/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASBJGPTTYPEMLP-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501336429 | |

| Record name | 3-Chloro-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501336429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2731-73-9 | |

| Record name | 3-Chloro-L-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2731-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Chloroalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002731739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloro-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501336429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHLOROALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75RTT737SY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.